molecular formula C20H23N3O3 B2852921 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea CAS No. 954695-83-1

1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea

Cat. No. B2852921
M. Wt: 353.422
InChI Key: ASXFNCOLAOVLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential to act as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea involves the reaction of 4-methoxybenzaldehyde with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, followed by the conversion of the resulting product to the final compound using a urea derivative.

Starting Materials
4-methoxybenzaldehyde, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, N,N'-dimethylformamide (DMF), triethylamine (TEA), ethyl chloroformate, 1,1'-carbonyldiimidazole (CDI), N,N-dimethyl-1,3-propanediamine, ammonium hydroxide, methanol, diethyl ethe

Reaction
Step 1: 4-methoxybenzaldehyde is reacted with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid in the presence of DMF and TEA to form the corresponding imine intermediate., Step 2: The imine intermediate is then treated with ethyl chloroformate and CDI to form the corresponding N-carboxy anhydride intermediate., Step 3: The N-carboxy anhydride intermediate is then reacted with N,N-dimethyl-1,3-propanediamine to form the corresponding urea intermediate., Step 4: The urea intermediate is then treated with ammonium hydroxide to form the final compound, 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea., Step 5: The final compound is purified by recrystallization from methanol and diethyl ether.

Mechanism Of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in disease progression.

Biochemical And Physiological Effects

1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth, reduce inflammation, and improve glucose tolerance and insulin sensitivity.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea in lab experiments include its potential as a therapeutic agent in various diseases and its ability to inhibit specific enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea. These include:
1. Further studies to understand the mechanism of action of this compound and its potential as a therapeutic agent in various diseases.
2. Studies to optimize the synthesis method of this compound for better yields and purity.
3. Investigation of the potential toxicity of this compound and its safety for use in humans.
4. Studies to identify potential drug targets for this compound and develop more potent analogs.
5. Exploration of the use of this compound in combination with other drugs for synergistic effects.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been found to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, it has been studied for its ability to reduce amyloid-beta accumulation and improve cognitive function.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-18-9-7-15(8-10-18)12-21-20(25)22-13-16-11-19(24)23(14-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXFNCOLAOVLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea

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